6-n-Propyl-2-pyridinecarboxylic acid

Description

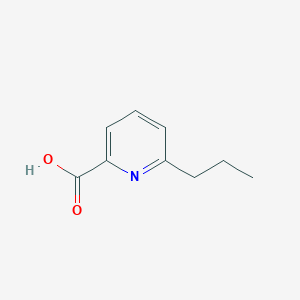

6-n-Propyl-2-pyridinecarboxylic acid is a pyridine derivative characterized by a carboxylic acid functional group at the 2-position and an n-propyl substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

6-propylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO2/c1-2-4-7-5-3-6-8(10-7)9(11)12/h3,5-6H,2,4H2,1H3,(H,11,12) |

InChI Key |

XOXHMQIQAGDQFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyridinecarboxylic acid derivatives, emphasizing substituent effects on molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

*LogP values estimated via computational methods or inferred from analogs.

†Predicted using ChemDraw software based on substituent contributions.

Key Observations:

- Substituent Hydrophobicity: The n-propyl group in this compound likely increases hydrophobicity (higher LogP) compared to the methyl group in 6-Methyl-2-pyridinecarboxaldehyde. However, it remains less hydrophobic than the phenyl-substituted analog .

- Functional Group Reactivity: The carboxylic acid group enhances metal-binding capacity, making this compound suitable for ligand synthesis, similar to 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid, which is patented for pharmaceutical use .

Preparation Methods

Cyclization of Functionalized Diesters

The CN110229096B patent outlines a method for synthesizing 2,6-pyridinedicarboxylic acid via halogenation and cyclization of 1,7-pimelic acid diesters. Adapting this approach, 6-n-propyl-2-pyridinecarboxylic acid could be synthesized by modifying the starting material to incorporate a propyl side chain. For instance, a diester derived from a propyl-substituted diacid (e.g., 1,7-nonanedioic acid) could undergo bromination at positions 2 and 6, followed by cyclization with ammonia to form the pyridine ring. Subsequent oxidation of the ester groups to carboxylic acids would yield the target compound.

Example Protocol

-

Halogenation : React 1,7-nonanedioic acid dimethyl ester with bromine in chloroform catalyzed by hydrobromic acid at 30–35°C.

-

Cyclization : Treat the tetrahalogenated intermediate with aqueous ammonia at 60–65°C to form 6-n-propyl-2-pyridinedicarboxylate.

-

Oxidation-Hydrolysis : Oxidize the ester groups using hydrogen peroxide and sodium hydroxide, achieving >90% yield.

This method’s advantages include high regioselectivity due to the directing effect of ester groups and compatibility with one-pot processing.

Carbonylation of Halopyridines

Palladium-Catalyzed Carbonylation

The US6103906A patent describes synthesizing 2,6-pyridinedicarboxylic acid esters via carbonylation of 2,6-dichloropyridine with carbon monoxide and alcohols. For this compound, a similar strategy could employ 6-chloro-2-propylpyridine as the substrate.

Reaction Conditions

-

Catalyst : Palladium(II) acetate with triphenylphosphine.

-

Solvent : Ethanol or toluene.

The resultant 2-propyl-6-ethoxycarbonylpyridine is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid. This method benefits from high atom economy but requires precise control over substitution patterns to avoid byproducts.

Oxidation of Methyl-Substituted Pyridines

Direct Oxidation of 2-Methyl-6-n-propylpyridine

Oxidation of methyl groups to carboxylic acids is a well-established route. For example, CN110229096B reports oxidizing 2-methylpyridine derivatives using hydrogen peroxide or potassium permanganate. Applying this to 2-methyl-6-n-propylpyridine:

Procedure

-

Oxidant : 30% hydrogen peroxide in acetic acid with molybdenum trioxide catalyst at 80°C.

-

Workup : Acidify with HCl to precipitate the product.

Yields for analogous reactions exceed 85%, though steric effects from the n-propyl group may necessitate longer reaction times.

Cyanidation-Hydrolysis Route

Cyanide Substitution Followed by Hydrolysis

CN106243027A details a pathway for 3,6-dichloro-2-picolinic acid involving cyanidation and hydrolysis. Adapting this:

-

Chlorination : Introduce chlorine at position 6 of 2-cyanopyridine.

-

Alkylation : Perform nucleophilic substitution with n-propylmagnesium bromide.

-

Hydrolysis : Convert the nitrile to carboxylic acid using ethanolic NaOH.

Key Challenge : Directing alkylation to position 6 requires careful control of reaction conditions to minimize regiochemical byproducts.

Comparative Analysis of Methods

Q & A

Q. What are the standard synthetic routes for 6-<i>n</i>-Propyl-2-pyridinecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves substitution reactions on pyridine derivatives. For example, alkylation of 2-pyridinecarboxylic acid with 1-bromopropane under basic conditions (e.g., K2CO3 in DMF) can introduce the propyl group. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for acid:alkylating agent) are critical for minimizing by-products like di-alkylated species. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing 6-<i>n</i>-Propyl-2-pyridinecarboxylic acid?

- Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Assign the propyl chain (δ ~0.9–1.7 ppm for CH3 and CH2) and pyridine protons (δ ~7.5–8.5 ppm). The carboxylic acid proton (δ ~12–13 ppm) may appear broad.

- IR Spectroscopy: Confirm the carboxylic acid group (O–H stretch ~2500–3000 cm<sup>−1</sup>, C=O ~1680–1720 cm<sup>−1</sup>).

- HPLC: Assess purity (>95% recommended for biological assays; C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer: Store under inert atmosphere (N2) at −20°C to prevent degradation. Avoid moisture due to the carboxylic acid’s hygroscopic nature. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life. Use desiccants in storage vials .

Advanced Research Questions

Q. How can reaction pathways be optimized to reduce diastereomer formation during synthesis?

- Methodological Answer:

- Catalyst Screening: Test palladium or copper catalysts for regioselective alkylation.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity but increase side reactions. Trial with THF or toluene for milder conditions.

- In Situ Monitoring: Use LC-MS to track intermediates and adjust reaction time dynamically .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?

- Methodological Answer:

- Purity Verification: Reanalyze compound purity via HPLC and NMR. Impurities >5% can skew results.

- Assay Conditions: Standardize buffer pH (e.g., phosphate vs. Tris), temperature (25°C vs. 37°C), and cell lines.

- Control Experiments: Include positive controls (e.g., known kinase inhibitors) to validate assay robustness .

Q. How does the propyl substituent influence the compound’s pharmacokinetic properties in drug discovery?

- Methodological Answer:

- Lipophilicity: Measure log<i>P</i> (octanol/water) to assess membrane permeability. A propyl group increases log<i>P</i> compared to methyl, enhancing absorption but potentially reducing solubility.

- Metabolic Stability: Perform microsomal assays (human liver microsomes) to evaluate oxidation rates. The propyl chain may undergo CYP450-mediated hydroxylation, requiring structural masking (e.g., fluorination) .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer:

- DFT Calculations: Model transition states for key reactions (e.g., nucleophilic substitution) to identify steric/electronic barriers.

- Retrosynthetic Analysis: Use tools like Synthia™ to propose feasible routes, prioritizing steps with >80% predicted yield.

- Docking Studies: Predict binding affinity to target proteins (e.g., kinases) to guide functionalization .

Data Contradiction Analysis

Q. Why do melting point values vary across literature sources?

- Methodological Answer: Variations arise from polymorphism or residual solvents. Re-crystallize the compound from a single solvent system (e.g., ethanol) and characterize via DSC. Cross-reference with XRD to confirm crystalline form .

Research Applications

Q. How is this compound utilized as a building block in heterocyclic chemistry?

- Methodological Answer:

Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.